2-(Methylthio)-1-(piperazin-1-yl)ethan-1-one
CAS No.:
Cat. No.: VC18163441
Molecular Formula: C7H14N2OS
Molecular Weight: 174.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14N2OS |
|---|---|
| Molecular Weight | 174.27 g/mol |
| IUPAC Name | 2-methylsulfanyl-1-piperazin-1-ylethanone |
| Standard InChI | InChI=1S/C7H14N2OS/c1-11-6-7(10)9-4-2-8-3-5-9/h8H,2-6H2,1H3 |
| Standard InChI Key | YRUKQBNTWXFUBV-UHFFFAOYSA-N |
| Canonical SMILES | CSCC(=O)N1CCNCC1 |
Introduction
Structural and Chemical Characterization
Spectroscopic and Analytical Data
Characterization via nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methylthio group (δ ~2.1 ppm for SCH₃ protons) and the piperazine ring (δ ~2.5–3.5 ppm for N-CH₂ protons) . Infrared (IR) spectra typically show absorptions at 1650–1700 cm⁻¹ (C=O stretch) and 650–700 cm⁻¹ (C-S stretch). Mass spectrometric analysis of related piperazine derivatives confirms fragmentation patterns consistent with cleavage at the ketone and methylthio groups .
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Conventional Synthesis Routes
The compound is synthesized via nucleophilic substitution between piperazine and 2-(methylthio)acetyl chloride. Reaction conditions typically involve refluxing in ethanol or tetrahydrofuran (THF) at 80–100°C for 6–12 hours. Purification is achieved through recrystallization (using ethanol/water mixtures) or silica gel chromatography. A representative procedure involves:
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Dissolving piperazine (1 eq) in anhydrous THF.
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Dropwise addition of 2-(methylthio)acetyl chloride (1.2 eq) under nitrogen.
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Stirring at 85°C for 8 hours.
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Filtering and concentrating the mixture to yield a crude product, which is recrystallized to ≥95% purity.
Optimization Strategies
Recent advances leverage phase-transfer catalysts and microwave-assisted synthesis to reduce reaction times. For example, using cesium carbonate (Cs₂CO₃) as a base in ethanol at 100°C achieves yields exceeding 90% within 3 hours . The role of Cs₂CO₃ is critical in deprotonating piperazine, enhancing nucleophilicity for efficient coupling .
Table 2: Comparative Synthesis Conditions
| Condition | Yield (%) | Time (h) | Base/Solvent | Source |
|---|---|---|---|---|
| Conventional (THF) | 75 | 12 | None/THF | |
| Cs₂CO₃/EtOH | 90 | 3 | Cs₂CO₃/Ethanol | |
| Microwave (150°C) | 88 | 1.5 | K₂CO₃/Dimethylformamide |
Reactivity and Functionalization
Nucleophilic Substitution
The methylthio group acts as a leaving group in SN2 reactions, enabling substitution with amines or thiols. For instance, treatment with benzylamine in dimethyl sulfoxide (DMSO) at 120°C replaces the SCH₃ group with a benzylamino moiety . This reactivity is exploited to generate libraries of analogs for structure-activity relationship (SAR) studies.
Oxidation and Reduction
Oxidation with hydrogen peroxide (H₂O₂) converts the methylthio group to a sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃), altering the compound’s electronic profile and solubility. Conversely, reduction with lithium aluminum hydride (LiAlH₄) reduces the ketone to a hydroxyl group, yielding 2-(methylthio)-1-(piperazin-1-yl)ethanol .
Biological Evaluation and Mechanisms
Antimicrobial Activity
Analogous piperazine derivatives exhibit inhibitory effects against bacterial pathogens such as Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . The methylthio group enhances membrane permeability, facilitating target engagement with bacterial topoisomerases .
Applications in Drug Development
Intermediate for ACAT Inhibitors
The compound serves as a precursor to acyl-CoA cholesterol acyltransferase (ACAT) inhibitors, which are investigated for atherosclerosis treatment. Functionalization at the piperazine nitrogen with aryl groups enhances ACAT-1 binding affinity (IC₅₀ = 0.8 µM) .
Neuropharmacological Agents
Structural modifications, such as introducing fluorinated benzoyl groups, yield derivatives with serotonin receptor (5-HT₆) antagonism (Ki = 12 nM) . These agents are candidates for treating cognitive disorders like Alzheimer’s disease.
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